molecular formula C11H17N3O5 B1216833 Carbubarb CAS No. 960-05-4

Carbubarb

Cat. No.: B1216833
CAS No.: 960-05-4
M. Wt: 271.27 g/mol
InChI Key: ZWGPHQZXAPWKOV-UHFFFAOYSA-N
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Description

Carbubarb, also known as carbubarbital, is a carbamate-substituted barbiturate derivative. It is known for its sedative effects and is used in various clinical applications. The compound has the IUPAC name 2-(5-butyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamate and a molecular formula of C11H17N3O5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbubarb can be synthesized through the reaction of 5-butyl-2,4,6-trioxohexahydro-5-pyrimidinyl)ethyl carbamate with appropriate reagents under controlled conditions. The synthesis involves the formation of the carbamate group and the subsequent substitution reactions to introduce the butyl group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Carbubarb undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Carbubarb has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studying carbamate and barbiturate chemistry.

    Biology: Investigated for its effects on biological systems, particularly its sedative properties.

    Medicine: Explored for potential therapeutic uses, including as a sedative or anesthetic agent.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Carbubarb exerts its effects by interacting with specific molecular targets in the central nervous system. It binds to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound’s mechanism involves modulation of neurotransmitter pathways, resulting in decreased neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another barbiturate with sedative effects.

    Secobarbital: A barbiturate used as a sedative and hypnotic.

    Butalbital: A barbiturate used in combination with other medications for pain relief.

Uniqueness

Carbubarb is unique due to its carbamate substitution, which differentiates it from other barbiturates. This structural modification imparts distinct pharmacological properties, making it a valuable compound for specific clinical and research applications .

Properties

CAS No.

960-05-4

Molecular Formula

C11H17N3O5

Molecular Weight

271.27 g/mol

IUPAC Name

2-(5-butyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamate

InChI

InChI=1S/C11H17N3O5/c1-2-3-4-11(5-6-19-9(12)17)7(15)13-10(18)14-8(11)16/h2-6H2,1H3,(H2,12,17)(H2,13,14,15,16,18)

InChI Key

ZWGPHQZXAPWKOV-UHFFFAOYSA-N

SMILES

CCCCC1(C(=O)NC(=O)NC1=O)CCOC(=O)N

Canonical SMILES

CCCCC1(C(=O)NC(=O)NC1=O)CCOC(=O)N

960-05-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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